3,3,3-trifluoro-N,N-dimethylpropanamide
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Overview
Description
3,3,3-trifluoro-N,N-dimethylpropanamide: is an organic compound with the molecular formula C5H8F3NO and a molecular weight of 155.12 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the propanamide chain, along with two methyl groups attached to the nitrogen atom
Scientific Research Applications
Chemistry: 3,3,3-trifluoro-N,N-dimethylpropanamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s fluorinated nature makes it a potential candidate for the development of pharmaceuticals, as fluorine atoms can significantly alter the biological activity and metabolic stability of drug molecules .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N,N-dimethylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-trifluoro-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield and .
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles such as or .
Reduction: Reducing agents like lithium aluminum hydride .
Major Products:
Hydrolysis: 3,3,3-trifluoropropanoic acid and N,N-dimethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N,N-dimethylpropanamide is primarily related to its ability to interact with various molecular targets through its amide and fluorine groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets . The amide group can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 3,3,3-trifluoropropanoic acid
- N,N-dimethylpropanamide
- 3,3,3-trifluoro-N-methylpropanamide
Comparison: 3,3,3-trifluoro-N,N-dimethylpropanamide is unique due to the presence of both trifluoromethyl and dimethylamino groups, which impart distinct chemical and physical properties. Compared to 3,3,3-trifluoropropanoic acid, the amide derivative exhibits enhanced stability and different reactivity patterns. Similarly, the presence of the trifluoromethyl group distinguishes it from N,N-dimethylpropanamide, providing unique opportunities for applications in various fields .
Properties
IUPAC Name |
3,3,3-trifluoro-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c1-9(2)4(10)3-5(6,7)8/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFVFBOEBWJIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137131-14-7 |
Source
|
Record name | 3,3,3-trifluoro-N,N-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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